(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,6-dimethylphenoxyethanol: This intermediate is synthesized by reacting 2,6-dimethylphenol with ethylene oxide under basic conditions.
Formation of the phenylmethylidene intermediate: The 2,6-dimethylphenoxyethanol is then reacted with 4-formylphenylboronic acid in the presence of a palladium catalyst to form the phenylmethylidene intermediate.
Cyclization to form the thiadiazolo[3,2-a]pyrimidine core: The phenylmethylidene intermediate is then reacted with 2-ethyl-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the synthesis for commercial purposes.
Chemical Reactions Analysis
Types of Reactions
The compound (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including the presence of catalysts or under reflux.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
The compound (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: The compound can bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Modulating gene expression: The compound can influence the expression of specific genes, resulting in altered protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenoxyethanol: A precursor in the synthesis of the compound.
4-Formylphenylboronic acid: Another precursor used in the synthetic route.
Thiadiazolo[3,2-a]pyrimidines: A class of compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H24N4O3S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N4O3S/c1-4-20-27-28-22(25)19(23(29)26-24(28)32-20)14-17-8-10-18(11-9-17)30-12-13-31-21-15(2)6-5-7-16(21)3/h5-11,14,25H,4,12-13H2,1-3H3/b19-14-,25-22? |
InChI Key |
AGLWROWBFRLQNE-ZQFCNSAKSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=C(C=CC=C4C)C)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=C(C=CC=C4C)C)C(=O)N=C2S1 |
Origin of Product |
United States |
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